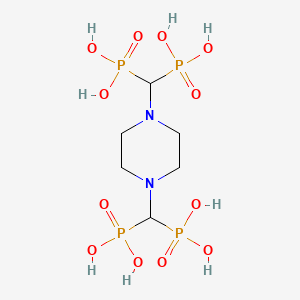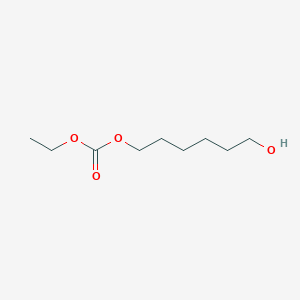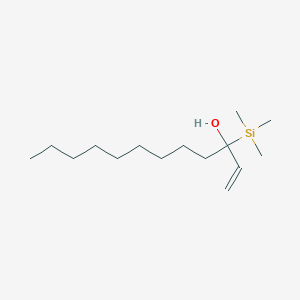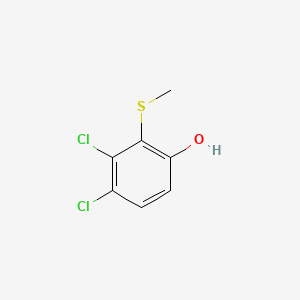
3,4-Dichloro-2-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2-(methylsulfanyl)phenol: is an organic compound with the molecular formula C7H6Cl2OS It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(methylsulfanyl)phenol typically involves the chlorination of 2-(methylsulfanyl)phenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 2-(methylsulfanyl)phenol is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,4-Dichloro-2-(methylsulfanyl)phenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like zinc dust in the presence of an acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Zinc dust, hydrochloric acid, and reflux conditions.
Substitution: Nitric acid for nitration, alkyl halides for alkylation, and appropriate catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Nitro-substituted or alkyl-substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4-Dichloro-2-(methylsulfanyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on cellular processes. It may also serve as a model compound for investigating the metabolism and detoxification pathways of chlorinated aromatic compounds in living organisms.
Medicine: While not directly used as a drug, derivatives of this compound may exhibit antimicrobial or antifungal properties, making them potential candidates for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its chlorinated structure provides stability and resistance to degradation, which is valuable in various applications.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2-(methylsulfanyl)phenol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species (ROS) upon metabolism, which can damage cellular macromolecules such as DNA, proteins, and lipids. This oxidative damage can trigger cell death pathways, including apoptosis and necrosis.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in oxidative stress response, such as catalase and superoxide dismutase.
Signaling Pathways: It can modulate signaling pathways related to cell survival and apoptosis, including the MAPK and NF-κB pathways.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2-(methylsulfanyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
3,4-Dichloro-5-(methylsulfanyl)phenol: Similar structure with an additional chlorine atom at the 5 position.
Uniqueness: 3,4-Dichloro-2-(methylsulfanyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
71750-46-4 |
|---|---|
Formule moléculaire |
C7H6Cl2OS |
Poids moléculaire |
209.09 g/mol |
Nom IUPAC |
3,4-dichloro-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |
Clé InChI |
SFZGFKZXECLEFV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


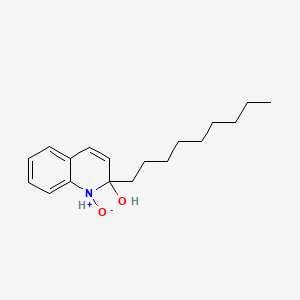
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
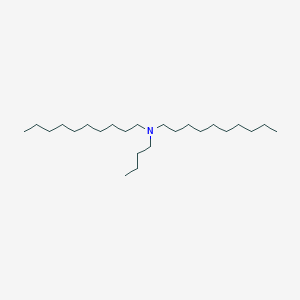

![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
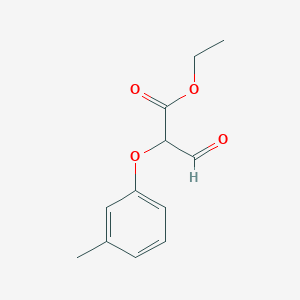

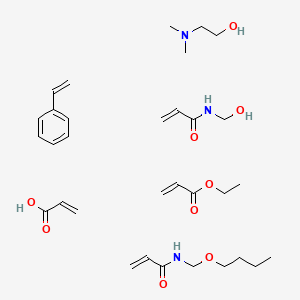
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
